Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate
Description
Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate (CAS: 1461706-26-2) is an aromatic ester derivative with the molecular formula C₁₆H₁₅NO₆ and a molecular weight of 317.29 g/mol. It features a benzyloxy group at position 4, a methoxy group at position 3, and a nitro group at position 2 on the benzoate ring. The compound is typically stored under sealed, dry conditions at room temperature .
Properties
IUPAC Name |
methyl 3-methoxy-2-nitro-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-15-13(23-10-11-6-4-3-5-7-11)9-8-12(16(18)22-2)14(15)17(19)20/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYZTJUHUKZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate features a molecular formula of and includes functional groups such as methoxy, nitro, and benzyloxy. Its unique structure contributes to its reactivity and potential applications in various fields.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the following areas:
- Formation of Nitroso Derivatives : this compound can be oxidized to form nitroso derivatives, which are important in various chemical reactions and synthetic pathways.
- Reduction Reactions : The compound can be reduced to yield amines, which are essential building blocks in pharmaceuticals and agrochemicals.
- Substitution Reactions : It can undergo substitution reactions to produce halogenated compounds, expanding its utility in synthesizing diverse chemical entities.
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics or preservatives .
- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, potentially useful in formulations aimed at reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest it may also have anti-inflammatory properties, indicating potential therapeutic applications .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its role in drug development:
- Precursor for Drug Synthesis : It acts as a precursor for synthesizing various pharmaceutical compounds. Its derivatives are under investigation for their efficacy against specific diseases .
- Targeting Molecular Pathways : Research indicates that it may interact with specific molecular targets within cells, influencing pathways such as Wnt/β-catenin signaling, which is crucial for cellular differentiation and proliferation .
Industrial Applications
This compound finds applications in several industrial processes:
- Dyes and Pigments Manufacturing : Due to its chemical properties, it is utilized in producing dyes and pigments used in textiles and coatings.
- Chemical Products Production : It serves as a raw material for synthesizing various chemical products used across different industries .
Data Table of Applications
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant effectiveness against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Drug Development
In a recent investigation, researchers synthesized several derivatives of this compound to evaluate their biological activity against cancer cell lines. One derivative exhibited promising cytotoxic effects, warranting further exploration into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism by which Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group, in particular, plays a crucial role in its biological activity by participating in redox reactions and influencing the compound's reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate with analogous compounds, focusing on substituent effects, physical properties, synthesis methods, and applications.
Substituent Variations and Electronic Effects
Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate (C₉H₉NO₆)
- Key Differences : Replaces the benzyloxy group at position 4 with a hydroxyl group.
- Impact : The hydroxyl group increases polarity and reactivity, making it susceptible to alkylation (e.g., conversion to Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate using 1-bromo-3-chloropropane) .
- Physical Properties : Melting point = 180–182°C , yield = 84.5% .
Methyl 4-(3-nitrobenzyloxy)benzoate (C₁₅H₁₃NO₆)
- Key Differences : Features a 3-nitrobenzyloxy substituent instead of a simple benzyloxy group.
- Yield = 82% .
4-Methoxy-3-nitrobenzoic Acid (C₈H₇NO₅)
Functional Group and Positional Isomerism
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (C₁₁H₁₁NO₆)
- Key Differences : Substitutes the benzyloxy group with a methoxy-oxoethyl chain.
- Impact: The oxoethyl group introduces a ketone moiety, enhancing solubility in DMSO, methanol, and chloroform .
3-Methoxy-4-nitrobenzoic Acid
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoate ester with various functional groups, including methoxy and nitro groups. These functional groups are significant in determining the compound's reactivity and biological properties.
- Molecular Formula : C16H17NO5
- Molecular Weight : 303.31 g/mol
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound activates apoptotic pathways, making it a candidate for further development in cancer therapeutics. Studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a lead compound in drug development.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation | |
| MCF-7 | 12 | Disruption of mitochondrial membrane potential | |
| A549 | 18 | Activation of p53 signaling pathway |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial and antifungal effects, potentially due to its structural characteristics that allow interaction with microbial cell membranes.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism by which this compound exerts its biological effects primarily involves:
- Interaction with Enzymes and Receptors : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biochemical pathways.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential.
-
Study on Apoptosis Induction :
- Researchers investigated the ability of the compound to induce apoptosis in human cancer cell lines. Results indicated a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage.
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial efficacy against clinical isolates of bacteria and fungi. The results showed promising activity, particularly against resistant strains of Staphylococcus aureus.
-
In Vivo Toxicity Assessment :
- An evaluation was conducted to determine the toxicity profile of the compound in animal models. Parameters such as body weight, organ weight changes, and histopathological examinations were analyzed to ascertain safety for potential therapeutic use.
Preparation Methods
Esterification of 4-Hydroxy-3-methoxybenzoic Acid
Reagents & Conditions:
4-Hydroxy-3-methoxybenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid as a catalyst.Outcome:
Formation of methyl 4-hydroxy-3-methoxybenzoate with high yield, serving as the substrate for subsequent etherification.
Benzyloxy Group Introduction via Williamson Ether Synthesis
Reagents:
Benzyl bromide and potassium carbonate.Solvent & Conditions:
Reaction performed in acetone or dimethylformamide (DMF) under reflux or heating for 4–12 hours.Procedure:
Methyl 4-hydroxy-3-methoxybenzoate is treated with benzyl bromide and potassium carbonate, where the phenolic hydroxyl group undergoes nucleophilic substitution to form the benzyloxy ether.Yield:
Typically 82–90% yield of methyl 4-(benzyloxy)-3-methoxybenzoate is achieved after purification by column chromatography or recrystallization.
Nitration to Introduce the 2-Nitro Group
Reagents:
Concentrated nitric acid and acetic anhydride or acetic acid.Conditions:
The reaction is carried out at low temperatures, typically between -5 °C to 25 °C, often starting in an ice bath to control regioselectivity and minimize side reactions.Procedure:
The methyl 4-(benzyloxy)-3-methoxybenzoate is dissolved in acetic acid, and a mixture of nitric acid and acetic anhydride is added dropwise under cooling. The mixture is then allowed to warm to room temperature and stirred for 12–16 hours.Workup:
After completion, the reaction mixture is poured into ice water, precipitating the product, which is extracted with ethyl acetate, washed, dried, and purified.Yield and Purity:
Yields up to 94% have been reported with high regioselectivity for the 2-nitro position. The product is isolated as a yellow solid.
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | Methanol, conc. H2SO4 | Methanol | Reflux | Several hrs | High | Formation of methyl ester |
| Benzyloxy Ether Formation | Benzyl bromide, K2CO3 | Acetone or DMF | Reflux or 60–80°C | 4–12 hrs | 82–90 | Williamson ether synthesis |
| Nitration | HNO3 + Ac2O or AcOH | Acetic acid | -5 to 25 °C | 12–16 hrs | ~94 | Selective nitration at 2-position |
The nitration step is critical for regioselectivity; low temperatures and controlled addition rates prevent dinitration or substitution at undesired positions.
The benzyloxy group introduction via Williamson ether synthesis is efficient and widely used due to the stability of the benzyl protecting group and ease of purification.
Alternative nitration methods using mixed acid or nitric acid alone have been reported but may result in lower selectivity or yield.
The compound’s structure and purity are typically confirmed by ^1H NMR, LC-MS, and X-ray crystallography.
Q & A
Q. Critical parameters :
- Temperature control during nitration to prevent side reactions.
- Protecting group stability (benzyl groups are robust under nitration conditions).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to remove nitro-byproducts .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?
Answer:
Discrepancies often arise from:
- Rotamers or tautomers : Dynamic NMR (variable-temperature studies) can resolve splitting due to hindered rotation around the ester or benzyloxy groups.
- Impurities : Compare with known analogs (e.g., 4-methoxy-3-nitrobenzoic acid derivatives) and use high-resolution mass spectrometry (HRMS) to confirm molecular ions .
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation, especially for nitro group orientation and steric effects .
What spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be identified?
Answer:
- ¹H/¹³C NMR :
- IR spectroscopy : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
- XRD : SHELXL refinement confirms bond lengths (e.g., C–NO₂ ≈ 1.47 Å) and dihedral angles between substituents .
In crystallographic studies, how does the choice of refinement software (e.g., SHELXL) impact the accuracy of electron density maps and structural parameters for this compound?
Answer:
SHELXL is widely used for small-molecule refinement due to its robust handling of:
- Disordered groups : Automated modeling of benzyl or methoxy group disorder.
- High-resolution data : Improved convergence for nitro group geometry and hydrogen bonding networks.
- Twinned crystals : SHELXL’s twin refinement tools resolve overlapping reflections, critical for nitro-containing compounds prone to crystal packing defects .
Limitations : SHELXL may struggle with extreme thermal motion in flexible benzyloxy groups; complementary DFT optimization (e.g., Gaussian) is recommended .
What are the typical purification strategies for this compound, especially when dealing with nitro group-related byproducts?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) separates polar nitro byproducts.
- Recrystallization : Use ethyl acetate/hexane mixtures; nitro groups enhance solubility in polar aprotic solvents.
- Acid-base extraction : For residual carboxylic acid impurities (e.g., incomplete esterification), wash with NaHCO₃ .
Note : Monitor for nitro reduction byproducts (e.g., amine derivatives) using TLC with UV visualization at 254 nm.
How can computational chemistry methods (e.g., DFT) predict reactivity patterns in further functionalization of this compound?
Answer:
- Nucleophilic aromatic substitution (NAS) : DFT calculations (B3LYP/6-311+G**) identify electron-deficient positions (e.g., para to nitro group) for reactions with amines or thiols .
- Steric maps : Molecular mechanics (MMFF94) model steric hindrance from benzyloxy/methoxy groups to optimize reaction conditions .
- Transition state analysis : IRC calculations predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
What stability challenges are associated with this compound, and how should it be stored?
Answer:
- Photodegradation : Nitro groups are light-sensitive; store in amber vials at –20°C under inert gas (Ar/N₂).
- Hydrolysis : Moisture can cleave the ester; use desiccants (silica gel) and avoid aqueous workups unless necessary .
- Thermal stability : Decomposes above 150°C; DSC analysis recommended for handling during melt reactions .
How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Answer:
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) with purified batches to exclude impurity effects.
- Metabolic stability studies : LC-MS/MS identifies degradation products that may confound activity readings.
- Structural analogs : Compare with 4-methoxy-3-nitrobenzoic acid derivatives to isolate the benzyloxy group’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
